molecular formula C21H17ClN2O4 B4959018 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4959018
M. Wt: 396.8 g/mol
InChI Key: NOKVFVFLAVUCJP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and the replication of certain viruses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In vivo studies have demonstrated that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility as a building block for the synthesis of novel materials and as a catalyst for various organic reactions. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research on 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is the development of more efficient synthesis methods that can overcome the limitations of the current method. Another possible direction is the exploration of the potential applications of this compound in the fields of materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with ethyl acetoacetate and allyl bromide in the presence of a catalyst to yield the final product.

Scientific Research Applications

1-Allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In catalysis, it has been used as a catalyst for various organic reactions.

properties

IUPAC Name

(5Z)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-2-11-24-20(26)17(19(25)23-21(24)27)12-15-5-3-4-6-18(15)28-13-14-7-9-16(22)10-8-14/h2-10,12H,1,11,13H2,(H,23,25,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKVFVFLAVUCJP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

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